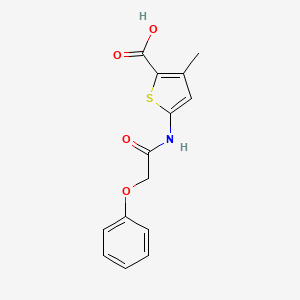

3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene derivatives are of significant interest in the field of organic chemistry due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound likely shares common features with thiophene derivatives, such as reactivity and potential applications in designing compounds with biological activity.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions, including condensation, halogenation, and hydrolysis. For example, a study by Corral and Lissavetzky (1984) describes the synthesis of thiophene-2-carboxylic acids via halogenation and alkylation steps, yielding derivatives in nearly quantitative yield (Corral & Lissavetzky, 1984).

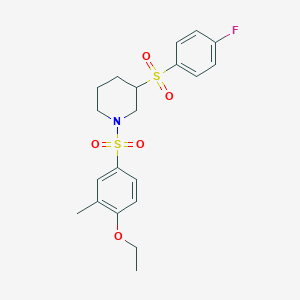

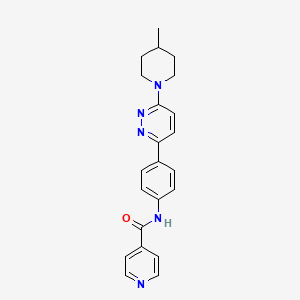

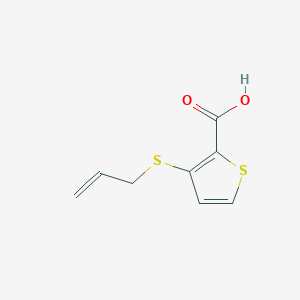

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as NMR, IR, and X-ray crystallography. Zhou et al. (2018) demonstrated the structural characterization of chromene derivatives, showcasing the utility of these techniques in understanding the molecular geometry and electronic structure of thiophene-related compounds (Zhou et al., 2018).

Chemical Reactions and Properties

Thiophene compounds undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and redox reactions. The study of 2 H-Chromene-3-carboxylic Acid by Zhou et al. (2018) illustrates a solvent-controlled, rhodium(III)-catalyzed redox-neutral C-H activation, highlighting the reactivity of thiophene derivatives in complex chemical transformations (Zhou et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Synthesis Processes : The compound has been synthesized as part of the study on β-lactam antibiotics. For instance, Doyle, Martel, and Luh (1977) described the synthesis of related compounds, involving condensation, β-lactam formation, ozonolysis, and hydrogenolysis processes (Doyle, Martel, & Luh, 1977).

Derivative Formation : In the field of organic chemistry, reactions such as O-alkylation and alkaline hydrolysis have been used to produce derivatives of thiophene-2-carboxylic acids, demonstrating the versatility of these compounds in synthesis pathways (Corral & Lissavetzky, 1984).

Chemical Reactions and Properties

Electrophilic Substitution Reactions : Gol'dfarb, Yakubov, and Belen’kii (1986) explored the electrophilic substitution reactions of compounds similar to 3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid, indicating its reactivity in various chemical contexts (Gol'dfarb, Yakubov, & Belen’kii, 1986).

Spectroscopic Analysis : The mass spectra of substituted thiophene-2-carboxylic acids, including those with similar substitutions, have been reported, offering insight into their structural and electronic properties (Fisichella et al., 1982).

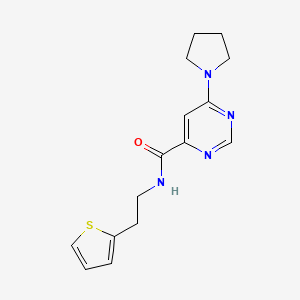

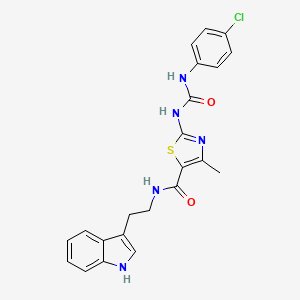

Potential Applications in Drug Synthesis

Precursors in Drug Synthesis : This compound and its analogs have been studied as potential precursors in the synthesis of β-lactam antibiotics, demonstrating its importance in pharmaceutical research (Douglas, Horning, & Conway, 1978).

Biological Activity Research : Research has also been conducted on derivatives of thiophene-2-carboxylate for their biological activities, such as inhibition of eicosanoid biosynthesis and antimalarial properties (Görlitzer et al., 2004).

Direcciones Futuras

Thiophene-based analogs, including “3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further.

Propiedades

IUPAC Name |

3-methyl-5-[(2-phenoxyacetyl)amino]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-9-7-12(20-13(9)14(17)18)15-11(16)8-19-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFQTLPZZODVQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)COC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2486359.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2486364.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2486365.png)

![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2486370.png)

![N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2486372.png)